1-methyl-3-methylidenecyclobutan-1-amine hydrochloride
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Overview
Description
1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁N·HCl. It is a derivative of cyclobutane, featuring a methyl group and a methylidene group attached to the cyclobutane ring, along with an amine group. The hydrochloride salt form enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Methyl and Methylidene Groups: The methyl and methylidene groups are introduced through alkylation reactions using appropriate alkylating agents.
Amination: The amine group is introduced via an amination reaction, often using ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-methylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
1-methyl-3-methylidenecyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular functions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-methylidenecyclobutan-1-amine hydrochloride: A closely related compound with similar structural features.
3-methylidenecyclobutan-1-amine hydrochloride: Another derivative of cyclobutane with a similar functional group arrangement.
Uniqueness
1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its combination of a methyl and methylidene group, along with the amine functionality, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2763750-82-7 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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